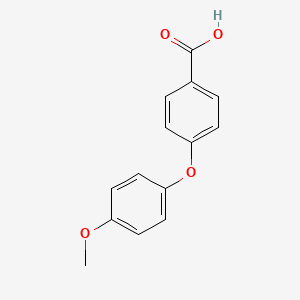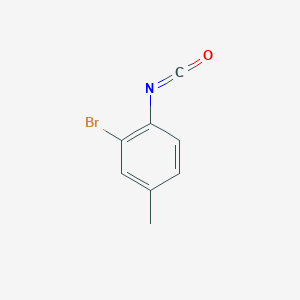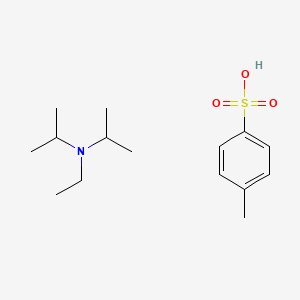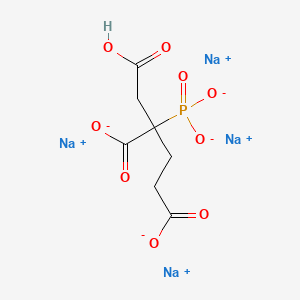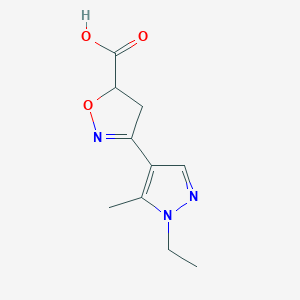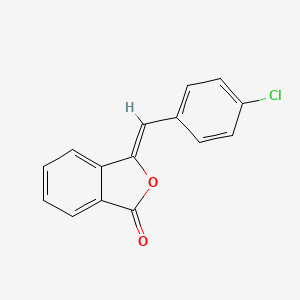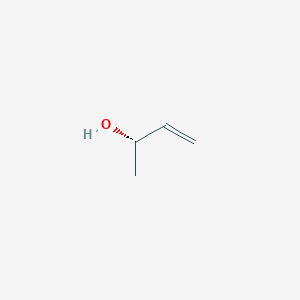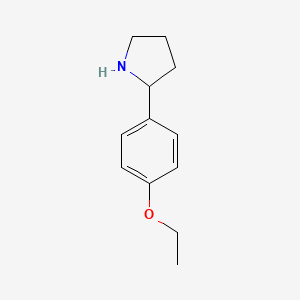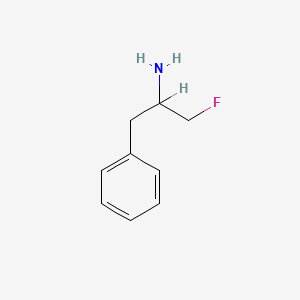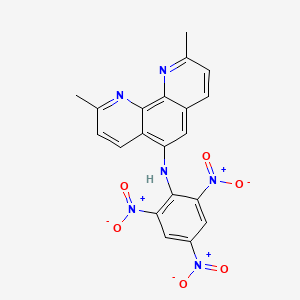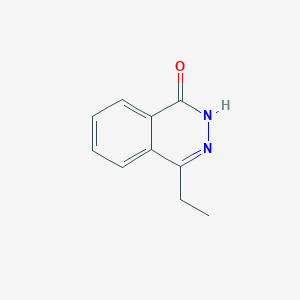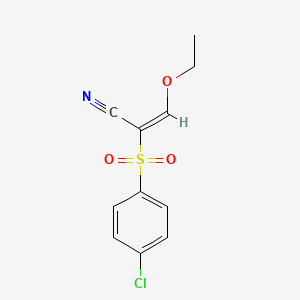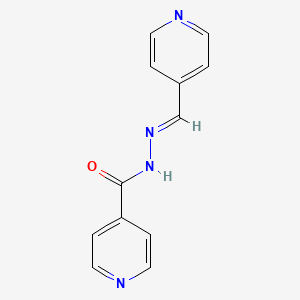
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
描述
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis. It is a derivative of isonicotinic acid hydrazide, which is a well-known anti-tuberculosis drug.
作用机制
Target of Action
The primary target of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone, also known as N’-(Pyridin-4-ylmethylene)isonicotinohydrazide, is Mycobacterium tuberculosis H37Rv strain . This compound has shown significant antimycobacterial activity, making it a promising candidate for the development of antitubercular drugs .
Mode of Action
The compound’s interaction with its target leads to a decrease in the viability of the Mycobacterium tuberculosis H37Rv strain .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of the mycobacterium tuberculosis h37rv strain .
Pharmacokinetics
It has been noted that the compound has low acute toxicity , which suggests favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is a significant reduction in the viability of the Mycobacterium tuberculosis H37Rv strain . This leads to its potential use as an antitubercular drug .
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: As a potential therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Industry: In the development of new pharmaceuticals and chemical intermediates.
相似化合物的比较
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone can be compared to other similar compounds such as:
Isonicotinic acid hydrazide: The parent compound, widely used as an anti-tuberculosis drug.
2-Pyridinecarboxaldehyde isonicotinoyl hydrazone: A similar compound with potentially greater activity.
Pyridoxine derivatives: These compounds also exhibit antimicrobial activity and are used in similar therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for effective interaction with bacterial targets and its potential for reduced toxicity compared to other similar compounds.
属性
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFAIOWXGOYMP-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-99-5, 270576-29-9 | |
| Record name | 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(Pyridin-4-ylmethylene)isonicotinohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This compound possesses several structural features that make it ideal for constructing MOFs. [, , ] It functions as a ditopic nitrogen ligand, meaning it can bind to metal ions through two nitrogen atoms. [] Specifically, it coordinates through the nitrogen atoms in its pyridyl rings and the hydrazide-hydrazone moiety, allowing it to bridge metal centers and create extended network structures. [, ] This bridging ability, coupled with its potential for hydrogen bonding, facilitates the formation of diverse and often porous framework materials. [, ]
A: Research indicates that the presence of bulky substituents, such as tert-butyl groups, on co-ligands like isophthalates can significantly alter the resulting MOF architecture when using (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide. [] Bulky groups can influence the steric environment around the metal centers, leading to the formation of MOFs with different metal node nuclearities and overall framework structures. [] This control over structure, in turn, impacts properties like thermal stability and adsorption behavior.
A: Incorporation of (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide into MOFs yields materials with promising catalytic activity. For instance, a cobalt-based 3D supramolecular framework constructed using this ligand exhibited catalytic activity in hydroboration and hydrosilylation reactions of ketones and aldehydes. [] Additionally, a cobalt-based MOF incorporating both (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide and 1,4-benzenedicarboxylic acid demonstrated efficiency in catalyzing the cycloaddition of CO2 with spiro-epoxy oxindole to produce spirocyclic carbonates under ambient conditions. []
A: Various techniques are used to investigate the structural and chemical properties of this compound and its derivatives. Single crystal X-ray diffraction (SXRD) is essential for determining crystal structures and understanding coordination modes. [, , ] Other methods include spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to analyze molecular structure and identify functional groups. [] Additionally, techniques like thermogravimetric analysis (TGA) assess thermal stability, a crucial factor for material applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


